

Total Synthesis of Sciadopitysin and its Analogues: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Sciadopitysin*

Cat. No.: *B1680922*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community due to its diverse pharmacological activities. Primarily isolated from *Ginkgo biloba*, this compound and its structural analogues, such as ginkgetin and isoginkgetin, have demonstrated potential as anti-inflammatory, neuroprotective, and anti-cancer agents. The complex molecular architecture of these biflavonoids presents a considerable challenge for synthetic chemists. This technical guide provides a comprehensive overview of the total synthesis of **Sciadopitysin** and its key analogues, detailing synthetic strategies, experimental protocols, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structures

Sciadopitysin, ginkgetin, and isoginkgetin are all derivatives of amentoflavone, differing in their methylation patterns.

- **Sciadopitysin:** 7,4',4'''-tri-O-methylamentoflavone
- Ginkgetin: 7,4'-di-O-methylamentoflavone

- Isoginkgetin: 4',7"-di-O-methylamentoflavone

Synthetic Strategies for Biflavonoids

The total synthesis of **Sciadopitysin** and its analogues is not extensively documented in a single, complete procedure. However, the synthesis of related biflavonoids has been achieved through several key strategic approaches. These methods can be adapted to target **Sciadopitysin** and its analogues. The most prominent strategies involve the coupling of two flavonoid monomers.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of biflavonoid synthesis, this reaction is employed to couple a flavonoid boronic acid or boronate ester with a halogenated flavonoid.^{[1][2][3][4]} This strategy offers a versatile and high-yielding route to unsymmetrical biflavonoids.

Ullmann Condensation/Coupling

The Ullmann reaction is a classical method for the formation of biaryl linkages using copper-mediated coupling of aryl halides.^{[5][6][7]} This approach has been historically used for the synthesis of biflavonoids, though it often requires harsh reaction conditions. Modern modifications have improved the efficiency and applicability of this reaction.

Wessely-Moser Rearrangement

The Wessely-Moser rearrangement is an isomerization reaction that occurs in flavonoids, typically under acidic or basic conditions.^{[8][9]} While not a direct coupling method, it can be a crucial step in the synthesis of certain flavonoid isomers and can be strategically employed in the total synthesis of complex biflavonoids.

Experimental Protocols

While a complete, step-by-step published total synthesis of **Sciadopitysin** is not readily available, the following protocols for the synthesis of the closely related analogue, isoginkgetin, and key synthetic steps for biflavonoids are provided based on published methodologies.^[10]

Synthesis of Isoginkgetin (Illustrative Pathway)

The synthesis of isoginkgetin can be envisioned through a convergent approach utilizing a Suzuki-Miyaura cross-coupling as the key step. This involves the preparation of two flavonoid fragments: a boronate ester-substituted flavone and an iodo-substituted flavone.

Step 1: Synthesis of Flavone Monomers

The individual flavonoid monomers are typically synthesized through well-established methods such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction, starting from substituted acetophenones and benzaldehydes. Protective group strategies are often necessary to mask reactive hydroxyl groups.

Step 2: Functionalization of Flavone Monomers

One flavonoid monomer is halogenated, typically with iodine, at the desired coupling position. The other monomer is converted to a boronic acid or a boronate ester, such as a pinacol boronate, through methods like the Miyaura borylation.

Step 3: Suzuki-Miyaura Cross-Coupling

To a solution of the iodo-flavone (1.0 equiv) and the flavone boronate ester (1.2 equiv) in a suitable solvent such as a 9:1 mixture of DMF and water, is added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), and a base, such as NaOH (4.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) in a microwave reactor at 120 °C for 2 hours. After cooling, the reaction mixture is filtered and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.^[1]

Step 4: Deprotection

In the final step, any protecting groups on the hydroxyl functionalities are removed to yield the final biflavonoid product. This is typically achieved using reagents like BBr₃ or through catalytic hydrogenation.

Quantitative Data

The following tables summarize the key quantitative data for **Sciadopitysin** and its analogues.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)
Sciadopitysin	C ₃₃ H ₂₄ O ₁₀	580.54
Ginkgetin	C ₃₂ H ₂₂ O ₁₀	566.51
Isoginkgetin	C ₃₂ H ₂₂ O ₁₀	566.51

Table 2: Spectroscopic Data of **Sciadopitysin**[\[11\]](#)

Type	Data
¹ H NMR	Predicted data available in databases such as NP-MRD. [12]
¹³ C NMR	Predicted and some experimental data available in databases like PubChem. [11]
Mass Spec	m/z 581.1448 [M+H] ⁺

Table 3: Spectroscopic Data of Ginkgetin[\[13\]](#)

Type	Data
¹ H NMR	Detailed assignments available in specialized literature. [14]
¹³ C NMR	Data available in databases like PubChem. [13]
Mass Spec	m/z 567.1291 [M+H] ⁺

Table 4: Spectroscopic Data of Isoginkgetin[\[15\]](#)[\[16\]](#)

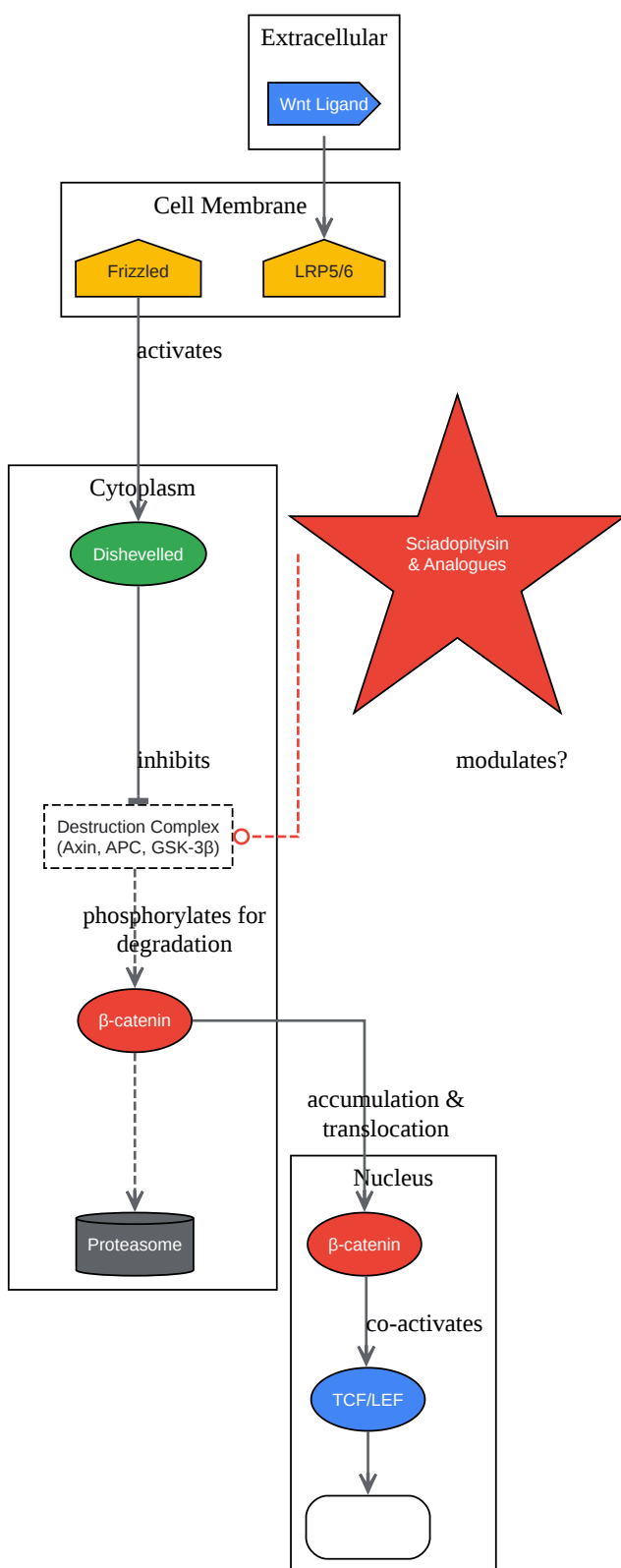
Type	Data
¹ H NMR	Data available in various publications.
¹³ C NMR	Data available in various publications.
Mass Spec	m/z 565.1138 [M-H] ⁻

Signaling Pathways and Biological Activity

Sciadopitysin and its analogues have been reported to modulate several key signaling pathways, contributing to their observed biological effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival.^{[17][18][19][20]} Several studies have indicated that biflavonoids, including **Sciadopitysin** and its analogues, can inhibit the activation of the NF-κB pathway.^[21] ^[22] This inhibition is thought to be a primary mechanism behind their anti-inflammatory properties.



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